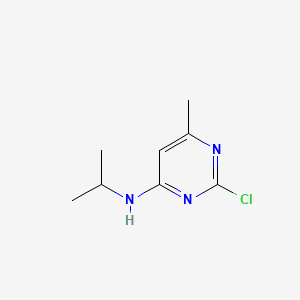

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an ethanol solvent . The reaction conditions are relatively mild, and the product is obtained through a straightforward substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) with a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles will yield various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and fungicides.

Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

- (2-Chloro-6-methyl-pyrimidin-4-yl)-cyclopropyl-amine

- (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine

- (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-fluoro-phenyl)-amine

Uniqueness

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The pyrimidine ring structure is known for its diverse pharmacological properties, which can include anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C8H11ClN2

- Molecular Weight : 172.64 g/mol

- IUPAC Name : this compound

The presence of the chloro and methyl groups on the pyrimidine ring significantly influences its biological interactions and potency.

Research indicates that this compound may act through several biological pathways. Its mechanism primarily involves inhibition of specific enzymes or receptors associated with various diseases:

- NAPE-PLD Inhibition : The compound has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibition of this enzyme can influence pathways related to pain, inflammation, and metabolic disorders .

- VEGFR Inhibition : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. SAR studies have shown that modifications to the pyrimidine ring can significantly alter potency and selectivity:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | No modification | 72 nM | NAPE-PLD inhibitor |

| Compound 2 | Methyl group addition | 10 µM | VEGFR inhibitor |

| Compound 3 | Chlorine substitution | 0.56 µM | Anti-cancer activity |

These modifications highlight the importance of specific substituents in enhancing the biological activity of pyrimidine derivatives.

Case Study 1: Inhibition of NAPE-PLD

In a study involving HEK293T cells overexpressing human NAPE-PLD, this compound demonstrated potent inhibitory effects with an IC50 value of 72 nM. This study provides a foundation for exploring its potential therapeutic applications in treating metabolic disorders associated with aberrant NAE levels .

Case Study 2: Anti-Cancer Activity

A series of experiments evaluated the anti-cancer properties of this compound against various cancer cell lines, including leukemia and colon cancer cells. The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like sunitinib. Notably, it also showed selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name |

2-chloro-6-methyl-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)10-7-4-6(3)11-8(9)12-7/h4-5H,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQXQUNEQBMZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693793 |

Source

|

| Record name | 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207424-55-2 |

Source

|

| Record name | 2-Chloro-6-methyl-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.